molecular formula C21H24F4N2O2 B6060588 2-[1-(2-fluoro-4-methoxybenzyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol

2-[1-(2-fluoro-4-methoxybenzyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol

Cat. No. B6060588
M. Wt: 412.4 g/mol
InChI Key: XMRAPIHCIPJORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-fluoro-4-methoxybenzyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of neurotransmitters such as serotonin and dopamine. The compound has been shown to act as a serotonin and dopamine receptor agonist, which may contribute to its antidepressant and analgesic activities.
Biochemical and Physiological Effects:
2-[1-(2-fluoro-4-methoxybenzyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of several disease conditions. The compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of mood and cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(2-fluoro-4-methoxybenzyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol in lab experiments include its high purity, stability, and reproducibility. The compound has been shown to exhibit significant pharmacological activities at low concentrations, which makes it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its high cost and limited availability. The synthesis of this compound requires specialized equipment and expertise, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for the study of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol. One potential direction is the further elucidation of its mechanism of action, which may provide insights into its therapeutic potential. Another direction is the investigation of its potential use in the treatment of other disease conditions, such as Alzheimer's disease and multiple sclerosis. The development of novel analogs of this compound may also lead to the discovery of more potent and selective pharmacological agents. Overall, the study of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol holds great promise for the development of new therapeutic agents for the treatment of several disease conditions.

Synthesis Methods

The synthesis of 2-[1-(2-fluoro-4-methoxybenzyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol involves the reaction of 2-fluoro-4-methoxybenzaldehyde and 2,3,6-trifluorobenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 2-chloroethanol to obtain the final product. The synthesis of this compound has been reported in several research articles, and it has been shown to have a high yield and purity.

Scientific Research Applications

2-[1-(2-fluoro-4-methoxybenzyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in several disease conditions. It has been shown to exhibit significant anti-inflammatory, analgesic, and antidepressant activities. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety disorders, and Parkinson's disease. The compound has been shown to have a high affinity for serotonin and dopamine receptors, which are involved in the regulation of mood and pain perception.

properties

IUPAC Name

2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-[(2,3,6-trifluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F4N2O2/c1-29-16-3-2-14(20(24)10-16)11-27-8-7-26(12-15(27)6-9-28)13-17-18(22)4-5-19(23)21(17)25/h2-5,10,15,28H,6-9,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRAPIHCIPJORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2CCO)CC3=C(C=CC(=C3F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-Fluoro-4-methoxybenzyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol

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